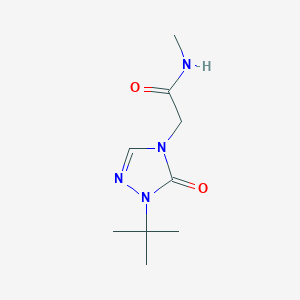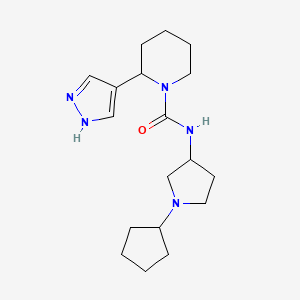
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide is complex and involves the interaction with multiple biological targets. This compound is known to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in pain sensation and inflammation. Moreover, this compound has been shown to interact with receptors, such as cannabinoid receptors and adenosine receptors, which are involved in neurodegeneration and inflammation. Additionally, this compound has been shown to inhibit enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the biological target it interacts with. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in pain sensation and inflammation. Moreover, this compound has been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the activity of receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide has several advantages for lab experiments. This compound is readily available, and its synthesis method has been optimized over the years. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in various biological assays, including pain assays and inflammation assays. However, there are also limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects, which can complicate the interpretation of the results. Moreover, the effects of this compound may vary depending on the experimental conditions, such as the cell type and the concentration used.
Direcciones Futuras
There are several future directions for the study of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as pain, inflammation, and neurodegeneration. Moreover, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds. Additionally, the study of the structure-activity relationship of this compound may provide insights into the mechanism of action and the biological targets involved. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may facilitate the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. Moreover, this compound has several advantages for lab experiments, but there are also limitations associated with its use. Finally, there are several future directions for the study of this compound, which may lead to the discovery of new drugs and the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide involves the reaction of pyrazole, 2-bromo-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide, and a base in a suitable solvent. The reaction is usually carried out under reflux conditions, and the product is obtained in good yield after purification. The synthesis method of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound is known to interact with various biological targets, including ion channels, receptors, and enzymes. It has been used to study the role of these targets in various biological processes, including pain sensation, inflammation, and neurodegeneration. Moreover, this compound has been used to develop new drugs that target these biological processes.
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(15-6-4-8-22-15)9-17-16(21)20-7-3-2-5-14(20)13-10-18-19-11-13/h4,6,8,10-12,14H,2-3,5,7,9H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWAVGBKHZGBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCCC1C2=CNN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)

![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)
![1-[(2-Anilino-1,3-thiazol-4-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643392.png)
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)


